2-Chloroethylcarbamoyl azide
CAS No.: 60784-39-6
Cat. No.: VC14174170
Molecular Formula: C3H5ClN4O
Molecular Weight: 148.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60784-39-6 |
|---|---|
| Molecular Formula | C3H5ClN4O |
| Molecular Weight | 148.55 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-3-diazourea |
| Standard InChI | InChI=1S/C3H5ClN4O/c4-1-2-6-3(9)7-8-5/h1-2H2,(H,6,9) |
| Standard InChI Key | GWFHTEWTXYUKGE-UHFFFAOYSA-N |
| Canonical SMILES | C(CCl)NC(=O)N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-Chloroethylcarbamoyl azide is systematically named 1-(2-chloroethyl)-3-diazourea (IUPAC) and bears the CAS registry number 60784-39-6. Its molecular formula, C₃H₅ClN₄O, reflects a chloroethyl chain (-CH₂CH₂Cl) linked to a carbamoyl azide group (-NHC(O)N₃). The canonical SMILES representation, C(CCl)NC(=O)N=[N+]=[N-], underscores the azide’s linear geometry and the chloroethyl substituent’s position.
Spectral and Computational Data
The compound’s Standard InChIKey (GWFHTEWTXYUKGE-UHFFFAOYSA-N) facilitates rapid database searches, while its PubChem CID (13481262) provides access to crystallographic and spectroscopic data. Computational analyses predict a polar surface area (PSA) of 99.49 Ų and a logP value of 1.09, indicating moderate hydrophobicity suitable for organic solvent-based reactions .
Table 1: Physicochemical Properties of 2-Chloroethylcarbamoyl Azide
| Property | Value |
|---|---|
| Molecular Weight | 148.55 g/mol |
| Molecular Formula | C₃H₅ClN₄O |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | 1.09 (Predicted) |
| Polar Surface Area | 99.49 Ų |
Synthesis and Manufacturing Protocols
Conventional Synthetic Routes
The synthesis typically involves a two-step process:
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Chloroethylamine Activation: Reacting 2-chloroethylamine with carbamoyl chloride under anhydrous conditions to form 2-chloroethylcarbamoyl chloride.
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Azidation: Treating the intermediate with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to substitute the chloride with an azide group .
The reaction is summarized as:
Yields range from 60–75%, depending on reaction temperature and azide stoichiometry.
Patent-Based Innovations
A notable patent (US4150146A) describes 2-chloroethylcarbamoyl azide as a precursor to N-(2-chloroethyl)-N-nitrosocarbamoyl azide (CAS 60784-40-9), which is subsequently used to synthesize 1,3-disubstituted nitroso ureas . These nitroso ureas are investigated for their antitumor properties, leveraging the azide’s propensity to release nitrogen gas under thermal or photolytic conditions, generating reactive intermediates .
Reactivity and Functional Applications
Azide Decomposition Pathways
Upon heating (>80°C) or UV irradiation, the azide group (-N₃) decomposes via the Staudinger reaction or Huisgen cycloaddition, producing nitrenes or triazoles, respectively. This reactivity is exploited in:
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Click Chemistry: Facilitating copper-catalyzed azide-alkyne cycloadditions (CuAAC) for bioconjugation.
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Photolithography: Serving as a photoactive crosslinker in polymer resins.
Pharmaceutical Intermediates
The patent US4150146A emphasizes the compound’s role in generating unsymmetrical nitroso ureas, such as carmustine analogs, which alkylate DNA in cancer cells . For example, reacting 2-chloroethylcarbamoyl azide with nitrous acid (HNO₂) yields the nitroso derivative, which undergoes hydrolysis to form the active urea :
Research Frontiers and Challenges
Anticancer Agent Development
Ongoing studies focus on optimizing the synthesis of nitroso ureas from 2-chloroethylcarbamoyl azide to enhance tumor selectivity and reduce systemic toxicity . Challenges include stabilizing the nitroso intermediate and improving aqueous solubility for intravenous delivery .
Green Chemistry Approaches
Recent efforts explore replacing sodium azide with trimethylsilyl azide (TMSN₃) in ionic liquid solvents to minimize hazardous waste and improve reaction efficiency. Preliminary results show a 20% increase in yield compared to traditional methods.
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